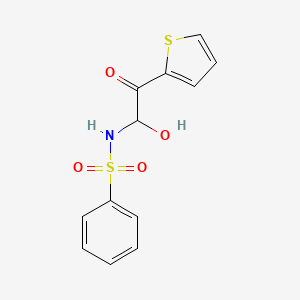
3-(4-fluorophenoxy)-7,8-dihydroxy-2-methyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氟苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮是一种合成的有机化合物,属于黄酮类化合物。黄酮类化合物以其多样的生物活性而闻名,包括抗氧化、抗炎和抗癌特性。
准备方法
合成路线和反应条件
3-(4-氟苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 4-氟苯酚和 2-甲基-4H-色烯-4-酮。
反应条件: 反应条件通常涉及使用碱,例如碳酸钾,以及溶剂,例如二甲基亚砜 (DMSO)。反应通常在升高的温度下进行,以促进所需产物的形成。
纯化: 反应完成后,使用柱色谱或重结晶等技术纯化产物,以获得纯化合物。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化系统可以提高生产过程的效率和产量。此外,优化反应条件和纯化方法对于确保工业生产的可扩展性和成本效益至关重要。
化学反应分析
反应类型
3-(4-氟苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成醌类或其他氧化衍生物。
还原: 还原反应可以将该化合物转化为其相应的还原形式。
取代: 苯氧基上的氟原子可以通过亲核芳香取代反应被其他官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。
还原: 常用的还原剂包括硼氢化钠 (NaBH4) 或氢化铝锂 (LiAlH4)。
取代: 胺类或硫醇类等亲核试剂可以在碱性条件下用于取代反应。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生醌类,而取代反应可以产生各种取代衍生物。
科学研究应用
3-(4-氟苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮具有多种科学研究应用,包括:
化学: 该化合物用作合成更复杂分子的构建单元,以及各种有机反应中的试剂。
生物学: 人们对其潜在的生物活性进行了研究,包括抗氧化和抗炎作用。
医学: 研究探索了它作为各种疾病的治疗剂的潜力,包括癌症和神经退行性疾病。
工业: 该化合物用于开发新材料,以及作为各种工业过程中的添加剂。
作用机制
3-(4-氟苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可以调节酶和受体的活性,从而导致各种生物效应。例如,它可能抑制参与氧化应激的某些酶的活性,从而发挥其抗氧化作用。此外,它可以与炎症和细胞增殖相关的信号通路相互作用,从而促进其抗炎和抗癌特性。
相似化合物的比较
类似化合物
- 3-(4-氯苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮
- 3-(4-溴苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮
- 3-(4-甲基苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮
独特性
与类似化合物相比,3-(4-氟苯氧基)-7,8-二羟基-2-甲基-4H-色烯-4-酮由于存在氟原子而表现出独特的特性。氟可以提高化合物的稳定性、亲脂性和生物利用度,使其成为各种应用的宝贵候选者。此外,该化合物中官能团的特定排列有助于其独特的生物活性 and chemical reactivity.
属性
分子式 |
C16H11FO5 |
|---|---|
分子量 |
302.25 g/mol |
IUPAC 名称 |
3-(4-fluorophenoxy)-7,8-dihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C16H11FO5/c1-8-15(22-10-4-2-9(17)3-5-10)13(19)11-6-7-12(18)14(20)16(11)21-8/h2-7,18,20H,1H3 |
InChI 键 |
SLQORQFIQWNOPJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)OC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974174.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11974206.png)
![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)

![3-Bromo-N-[3-[(4-methylphenyl)sulfonyl]-1-(1-phenylethyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]benzamide](/img/structure/B11974223.png)

![8-{[2-(dimethylamino)ethyl]amino}-7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974240.png)

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11974247.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974254.png)

![Isopropyl (2Z)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974261.png)
